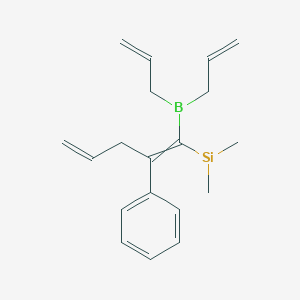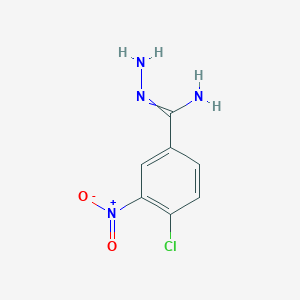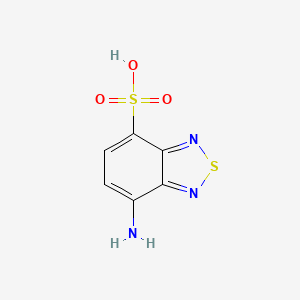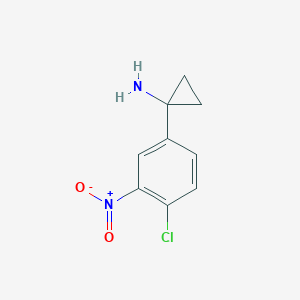![molecular formula C21H18FNO3 B12612947 5-Fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide CAS No. 648924-33-8](/img/structure/B12612947.png)
5-Fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a fluorine atom, a hydroxyl group, and a phenylethoxy group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amino group.
Fluorination: Introduction of a fluorine atom to the aromatic ring.
Hydroxylation: Addition of a hydroxyl group.
Amidation: Formation of the benzamide structure by reacting with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
5-Fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the carbonyl group back to a hydroxyl group.
Substitution: Replacement of the fluorine atom with other substituents.
Hydrolysis: Breaking of the amide bond to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while hydrolysis of the amide bond would produce a carboxylic acid and an amine.
科学的研究の応用
5-Fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide involves its interaction with specific molecular targets. The presence of the fluorine atom and hydroxyl group allows it to form hydrogen bonds and engage in electrostatic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.
5-Fluoro-2-hydroxybenzamide: Lacks the phenylethoxy group, which may influence its solubility and interaction with biological targets.
N-[3-(2-Phenylethoxy)phenyl]benzamide: Lacks both the fluorine and hydroxyl groups, resulting in different chemical and biological properties.
Uniqueness
The unique combination of the fluorine atom, hydroxyl group, and phenylethoxy group in 5-Fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide contributes to its distinct chemical reactivity and potential applications. The presence of these functional groups allows for specific interactions with biological targets, making it a valuable compound for research and development.
特性
CAS番号 |
648924-33-8 |
|---|---|
分子式 |
C21H18FNO3 |
分子量 |
351.4 g/mol |
IUPAC名 |
5-fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide |
InChI |
InChI=1S/C21H18FNO3/c22-16-9-10-20(24)19(13-16)21(25)23-17-7-4-8-18(14-17)26-12-11-15-5-2-1-3-6-15/h1-10,13-14,24H,11-12H2,(H,23,25) |
InChIキー |
WBBJMJRMYKHVLN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCOC2=CC=CC(=C2)NC(=O)C3=C(C=CC(=C3)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![{2-[4-Bromo-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B12612893.png)
![N-(2-Aminoethyl)-4-[(4-chlorophenyl)methoxy]-2-methoxybenzamide](/img/structure/B12612898.png)




![1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, (5S)-](/img/structure/B12612923.png)
![Methyl(diphenyl){phenyl[(trimethylsilyl)oxy]methyl}silane](/img/structure/B12612926.png)



